molecular formula C8H14O2 B081880 Methyl 3-ethylpent-2-enoate CAS No. 13979-17-4

Methyl 3-ethylpent-2-enoate

Cat. No.: B081880
CAS No.: 13979-17-4
M. Wt: 142.2 g/mol
InChI Key: KHCHUBDYIXGFBM-UHFFFAOYSA-N
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Description

Methyl 3-ethylpent-2-enoate is an α,β-unsaturated ester characterized by a methyl ester group and an ethyl substituent at the 3-position of the pent-2-enoate backbone. α,β-unsaturated esters are critical in organic synthesis due to their reactivity in conjugate additions, Diels-Alder reactions, and polymerizations. The ethyl group at the 3-position likely influences steric bulk and electronic effects compared to other substituents, modulating solubility, stability, and reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-ethylpent-2-enoate, and how can stereochemical outcomes be controlled?

  • Methodological Answer : The synthesis typically involves Claisen condensation or Wittig olefination. For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., chiral auxiliaries) must be optimized. For example, using L-proline as a catalyst in asymmetric aldol reactions can influence enantioselectivity. Purification via column chromatography with silica gel (hexane/ethyl acetate) is critical to isolate the α,β-unsaturated ester . Validate synthetic pathways using peer-reviewed protocols from databases like Reaxys or SciFinder, ensuring reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • NMR : 1H^1H-NMR resolves the α,β-unsaturated ester protons (δ 5.8–6.5 ppm) and methyl/ethyl groups. 13C^{13}C-NMR confirms carbonyl (δ 165–175 ppm) and olefinic carbons.
  • IR : A strong C=O stretch (~1720 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) are diagnostic.
  • GC-MS : Use splitless injection with a polar column (e.g., DB-WAX) to confirm molecular ion ([M+^+] at m/z 156).
  • Data Conflict Resolution : Cross-validate using multiple techniques and compare with literature data. For discrepancies, re-examine sample purity or solvent effects .

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Analyze HOMO-LUMO gaps to identify electrophilic sites. Solvent effects are incorporated via PCM models. Validate computational results with experimental kinetic studies (e.g., monitoring reactions via 1H^1H-NMR) .

Advanced Research Questions

Q. What crystallographic strategies ensure accurate structural determination of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Optimize crystal mounting to minimize absorption.
  • Refinement : Employ SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned crystals. Validate hydrogen bonding via PLATON’s ADDSYM .
  • Validation : Check R-factor convergence (<5%) and ADPs for thermal motion anomalies. Use ORTEP-3 for graphical representation of displacement ellipsoids .

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis (via Mercury CSD) identifies hydrogen-bonding motifs (e.g., C=O···H-C). For π-π stacking, measure centroid distances (<3.8 Å) and dihedral angles. Compare packing coefficients (0.65–0.75) with similar esters to assess density variations. Crystallize under varied conditions (e.g., solvent evaporation vs. diffusion) to isolate polymorphs .

Q. What statistical approaches resolve contradictions in thermodynamic data for this compound’s stability?

  • Methodological Answer :

  • Meta-Analysis : Conduct a systematic review using PRISMA guidelines. Extract ΔH^\circ and ΔG^\circ values from heterogeneous studies (e.g., calorimetry vs. computational).
  • Statistical Harmonization : Apply random-effects models to account for inter-study variance. Use funnel plots to detect publication bias. Validate outliers via Grubbs’ test (α = 0.05) .

Q. How can green chemistry principles optimize solvent selection for this compound synthesis?

  • Methodological Answer : Use the CHEM21 Solvent Selection Guide to rank solvents by safety (e.g., ethyl acetate vs. dichloromethane). Apply life-cycle assessment (LCA) metrics (E-factor, atom economy) to compare routes. For scale-up, evaluate solvent recovery via distillation (≥90% efficiency) and waste minimization strategies .

Q. What mechanistic insights differentiate kinetic vs. thermodynamic control in this compound reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., enolate vs. carbocation).
  • Thermodynamic Profiling : Measure equilibrium constants (Keq_{eq}) via 1H^1H-NMR integration at varied temperatures.
  • Computational Validation : Compare activation energies (ΔG^‡) from Arrhenius plots with DFT-calculated transition states .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 3-Methylbut-2-enoate

  • Molecular Formula : C₇H₁₂O₂
  • Molar Mass : 128.17 g/mol
  • Substituents : Ethyl ester group, methyl group at the 3-position.
  • Key Properties: This compound (CAS 638-10-8) has a shorter carbon chain than Methyl 3-ethylpent-2-enoate, which reduces steric hindrance. Its InChI code (InChI=1/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3) highlights the planar geometry typical of α,β-unsaturated esters. The absence of an extended alkyl chain may enhance volatility compared to this compound .

Methyl 3-phenylpent-2-enoate

  • Molecular Formula : C₁₂H₁₄O₂
  • Molar Mass : 190.24 g/mol
  • Substituents : Methyl ester group, phenyl group at the 3-position.
  • The extended π-system may also lower solubility in nonpolar solvents compared to this compound.

Methyl 5-hydroxy-3-methylpent-2-enoate

  • Molecular Formula : C₇H₁₂O₃
  • Molar Mass : 144.17 g/mol
  • Substituents : Hydroxyl group at the 5-position, methyl group at the 3-position.
  • Key Properties: The hydroxyl group increases polarity, enhancing solubility in polar solvents like water or ethanol. This functional group also introduces hydrogen-bonding capability, which this compound lacks. However, the hydroxyl group may reduce thermal stability due to susceptibility to dehydration .

Ethyl 3-methyl-5-phenylpent-2-enoate

  • Molecular Formula : C₁₄H₁₈O₂
  • Molar Mass : 218.29 g/mol
  • Substituents : Ethyl ester group, methyl and phenyl groups on the pentenate chain.
  • Key Properties: The combination of methyl and phenyl substituents creates steric and electronic complexity. The phenyl group may dominate reactivity, directing electrophilic attacks to the aromatic ring rather than the α,β-unsaturated system. This contrasts with this compound, where the ethyl group would primarily exert steric effects .

Data Table: Comparative Properties of Analogues

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound* C₈H₁₄O₂ ~142.20 (estimated) 3-ethyl, methyl ester Likely moderate steric hindrance
Ethyl 3-Methylbut-2-enoate C₇H₁₂O₂ 128.17 3-methyl, ethyl ester High volatility, planar geometry
Methyl 3-phenylpent-2-enoate C₁₂H₁₄O₂ 190.24 3-phenyl, methyl ester Aromatic conjugation, lower solubility
Methyl 5-hydroxy-3-methylpent-2-enoate C₇H₁₂O₃ 144.17 3-methyl, 5-hydroxy High polarity, hydrogen bonding
Ethyl 3-methyl-5-phenylpent-2-enoate C₁₄H₁₈O₂ 218.29 3-methyl, 5-phenyl Steric complexity, aromatic reactivity

*Estimated data for this compound based on structural analogues.

Properties

CAS No.

13979-17-4

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

methyl 3-ethylpent-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3

InChI Key

KHCHUBDYIXGFBM-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)OC)CC

Canonical SMILES

CCC(=CC(=O)OC)CC

Synonyms

3-Ethyl-2-pentenoic acid methyl ester

Origin of Product

United States

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